Vermistatin

Mosquito control Natural larvicide Vector-borne disease

Procure Vermistatin for its differentiated, application-specific bioactivity. This (3R)-configurated fungal polyketide exhibits a 3-fold greater larvicidal potency (LC50 = 28.13 mg/L) than dihydrovermistatin, making it essential for vector control research. Its validated role as a miconazole potentiator (up to 11.9-fold IC50 reduction vs. Candida albicans) and coronavirus antiviral activity (effective at 1 μM) positions it as a versatile tool for drug discovery. Based on single-crystal X-ray diffraction data, the scaffold is ideal for structure-based α-glucosidase inhibitor design. Avoid generic substitutes; specify Vermistatin for reproducible, target-specific results.

Molecular Formula C18H16O6
Molecular Weight 328.3 g/mol
CAS No. 131602-06-7
Cat. No. B15560411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVermistatin
CAS131602-06-7
Molecular FormulaC18H16O6
Molecular Weight328.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H16O6/c1-4-5-10-7-14(19)13(9-23-10)17-16-12(18(20)24-17)6-11(21-2)8-15(16)22-3/h4-9,17H,1-3H3/b5-4+/t17-/m0/s1
InChIKeyYORFGPDHNOBVBM-BDUNBXCCSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vermistatin (CAS 131602-06-7 / 72669-21-7) Procurement Guide: Fungal Polyketide with Differentiated Bioactivity Profile


Vermistatin is a funicone-like fungal polyketide secondary metabolite first isolated from Penicillium vermiculatum [1]. The compound has the molecular formula C18H16O6 and a molecular weight of 328.32 g/mol [2]. Structurally, it features a benzofuranone core linked to a substituted 4H-pyran ring, with the absolute configuration established as (3R) via single-crystal X-ray diffraction [3]. Vermistatin is biosynthesized through polyketide pathways in various fungal species including Penicillium spp., Talaromyces spp., and Guignardia sp., with production regulated by carbon and nitrogen source availability during fermentation [4]. The compound exhibits multiple bioactivities including cytotoxic, antifungal, α-glucosidase inhibitory, larvicidal, antiviral, and miconazole-potentiating properties, positioning it as a versatile research tool for natural product-based drug discovery programs.

Why Vermistatin Cannot Be Substituted by Generic Funicone-Class Compounds: Evidence-Based Selection Criteria


Funicone-class compounds share a common polyketide-derived scaffold but exhibit pronounced divergence in bioactivity profiles due to subtle structural variations. Within the same fungal fermentation extract, structurally related compounds including actofunicone, deoxyfunicone, vermistatin, and NG-012 have been co-isolated, yet their biological activities differ substantially [1]. For instance, while both vermistatin and penisimplicissin belong to the vermistatin/funicone structural family, they demonstrate distinct potency thresholds in antiviral assays, with penisimplicissin requiring a 2-fold lower effective concentration (0.5 μM vs 1 μM) [2]. Similarly, dihydrovermistatin—differing from vermistatin only by saturation of the propenyl side chain—exhibits approximately 3-fold lower larvicidal potency . These findings underscore that generic substitution based solely on class membership is scientifically indefensible; procurement decisions must be guided by compound-specific quantitative evidence for the intended research application.

Vermistatin Comparative Performance Data: Head-to-Head and Cross-Study Quantitative Evidence


Vermistatin Exhibits Superior Larvicidal Potency Compared to Dihydrovermistatin in Culex pipiens quinquefasciatus Bioassay

In a direct comparative larvicidal bioassay against Culex pipiens quinquefasciatus (southern house mosquito, a vector for Zika and West Nile viruses), vermistatin demonstrated approximately 3-fold greater potency than its structurally related analog dihydrovermistatin. Transcriptomic analysis of larvae exposed to the median lethal concentration of vermistatin revealed differential expression of 1055 genes, with 477 downregulated and 578 upregulated, affecting metabolic processes, membrane components, and catalytic activity pathways, including induction of 3 cytochrome P450s, 2 ABC transporters, and 1 UGT detoxification-related gene [1].

Mosquito control Natural larvicide Vector-borne disease

Vermistatin Potentiates Miconazole Antifungal Activity Against Candida albicans

In a study evaluating funicone-related compounds as potentiators of antifungal miconazole activity against Candida albicans, vermistatin, along with actofunicone, deoxyfunicone, and NG-012, was isolated from Talaromyces flavus FKI-0076. The funicone-class compounds collectively decreased the IC50 value of miconazole from 19 μM to a range of 1.6-3.7 μM, representing a 5.1- to 11.9-fold enhancement in antifungal potency [1]. This potentiation effect enables lower miconazole dosing to achieve equivalent antifungal efficacy.

Antifungal potentiation Candida albicans Miconazole synergy

Vermistatin Demonstrates Antiviral Activity at Defined Non-Toxic Concentration in Canine Coronavirus Model

In a head-to-head evaluation of two funicone-like compounds against canine coronavirus (CCoV) infection in A72 fibrosarcoma cells, vermistatin (VER) exhibited antiviral activity at a non-toxic dose of 1 μM, while penisimplicissin (PS) showed comparable efficacy at 0.5 μM [1]. Both compounds improved cell viability and morphological features in CCoV-infected cells and caused strong inhibition of aryl hydrocarbon receptor (AhR) expression, a transcription factor activated during CCoV infection. Additionally, both compounds induced lysosomal alkalinization, suggesting a mechanistic link to their antiviral effects [1].

Antiviral research Coronavirus Canine coronavirus

Vermistatin Exhibits α-Glucosidase Inhibitory Activity with IC50 Comparable to Synthetic Derivatives

In a bioactivity-guided investigation of vermistatin derivatives from the mangrove endophytic fungus Penicillium sp. HN29-3B1, three new derivatives and five known vermistatin analogues were evaluated for α-glucosidase inhibitory activity. While vermistatin itself (compound 5) was included in the study, the most potent inhibition was observed with the derivative compounds: 6-demethylpenisimplicissin (compound 1) exhibited an IC50 of 9.5 ± 1.2 μM, and 2''-epihydroxydihydrovermistatin (compound 3) showed an IC50 of 8.0 ± 1.5 μM [1][2]. The absolute configuration of vermistatin was confirmed by single-crystal X-ray diffraction in this study.

α-Glucosidase inhibition Diabetes research Enzyme inhibition

Recommended Research Applications for Vermistatin Based on Quantitative Performance Evidence


Mosquito Larvicide Discovery and Vector Control Research

Researchers developing novel mosquito control agents should select vermistatin over dihydrovermistatin or other fungal metabolites due to its quantifiable 3-fold greater larvicidal potency (LC50 = 28.13 mg/L vs 83.87 mg/L for dihydrovermistatin) against Culex pipiens quinquefasciatus larvae . The compound's transcriptomic profile—characterized by differential expression of 1055 genes, including induction of cytochrome P450s, ABC transporters, and UGT detoxification enzymes [1]—provides a mechanistic foundation for investigating novel insecticidal targets. Chinese patent applications have been filed specifically for vermistatin-containing fungal extracts as mosquito larvicide formulations, underscoring translational relevance [2].

Antifungal Combination Therapy and Drug Resistance Studies

For investigations focused on overcoming azole antifungal resistance or developing miconazole combination regimens against Candida albicans, vermistatin represents a validated funicone-class potentiator. Co-administration of funicone-class compounds reduces miconazole IC50 from 19 μM to 1.6-3.7 μM—a 5.1- to 11.9-fold enhancement in antifungal potency . This property is relevant for both fundamental research on fungal drug resistance mechanisms and applied studies evaluating novel therapeutic combinations for recalcitrant candidiasis.

Antiviral Screening in Coronavirus Infection Models

Vermistatin is suitable for inclusion in coronavirus antiviral screening cascades, particularly in canine coronavirus (CCoV) models using A72 fibrosarcoma cells, where it demonstrates antiviral activity at a non-toxic concentration of 1 μM . Researchers should note that within the funicone-like compound class, penisimplicissin exhibits a 2-fold potency advantage (effective at 0.5 μM) in this specific assay system . The compound's ability to inhibit aryl hydrocarbon receptor (AhR) expression and induce lysosomal alkalinization provides additional mechanistic endpoints for antiviral mechanism-of-action studies.

α-Glucosidase Inhibitor Discovery and Metabolic Disease Research

The vermistatin scaffold serves as a validated chemical starting point for α-glucosidase inhibitor development programs targeting type 2 diabetes and related metabolic disorders. While vermistatin itself may not be the most potent analog, its structurally related derivatives (6-demethylpenisimplicissin and 2''-epihydroxydihydrovermistatin) exhibit IC50 values of 9.5 ± 1.2 μM and 8.0 ± 1.5 μM, respectively, in enzyme inhibition assays [1]. The availability of single-crystal X-ray diffraction structural data for vermistatin supports structure-based drug design and computational docking studies aimed at optimizing α-glucosidase inhibitory potency.

Technical Documentation Hub

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